2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

lipophilicity physicochemical property benzenesulfonamide analog

2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4) is a synthetic small molecule belonging to the benzenesulfonamide-tetrazole hybrid class. Its structure integrates a 2-fluorobenzenesulfonamide moiety with a 1-(p-tolyl)-1H-tetrazole group via a methylene linker.

Molecular Formula C15H14FN5O2S
Molecular Weight 347.37
CAS No. 921124-31-4
Cat. No. B2518549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS921124-31-4
Molecular FormulaC15H14FN5O2S
Molecular Weight347.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C15H14FN5O2S/c1-11-6-8-12(9-7-11)21-15(18-19-20-21)10-17-24(22,23)14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3
InChIKeyCZNAFDUDWSAWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4): Core Chemical Profile and Class Context


2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4) is a synthetic small molecule belonging to the benzenesulfonamide-tetrazole hybrid class [1]. Its structure integrates a 2-fluorobenzenesulfonamide moiety with a 1-(p-tolyl)-1H-tetrazole group via a methylene linker. This compound is primarily utilized as a research chemical and building block for the synthesis of more complex molecules, with potential therapeutic applications under investigation in medicinal chemistry [1]. Key computed physicochemical properties include a molecular weight of 347.4 g/mol, an XLogP3-AA of 2.2, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds [1].

Synthetic building block for benzenesulfonamide-tetrazole hybrid scaffolds
May support medicinal chemistry research and lead optimization studies
2-Fluoro substitution provides a distinct physicochemical profile vs. other regioisomers

Why Generic Substitution Fails for 2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4): A Comparator-Based Analysis


Within the benzenesulfonamide-tetrazole class, the specific substitution pattern profoundly influences molecular recognition, physicochemical properties, and biological activity [1]. The position of the fluorine atom on the benzenesulfonamide ring (2-fluoro vs. 4-fluoro) alters electronic distribution and hydrogen-bonding potential, while variations on the N1-phenyl ring (e.g., p-tolyl vs. 4-fluorophenyl vs. unsubstituted phenyl) modulate lipophilicity and steric bulk at the tetrazole-binding interface [1]. Consequently, closely related analogs such as 4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide or 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide cannot be assumed interchangeable without explicit comparative biological or physicochemical validation. The quantitative evidence below substantiates where measurable differentiation exists.

Positional isomerism 2-Fluoro vs. 4-fluoro regioisomer alters lipophilicity and hydrogen-bonding potential; may shift assay profiles.
N1-aryl modification p-Tolyl vs. 4-fluorophenyl or unsubstituted phenyl modulates steric and electronic effects; direct interchangeability cannot be assumed.
Analog diversity Non-fluorinated or naphthalene analogs differ in H-bond capacity and flexibility; may not replicate target binding behavior.

Quantitative Differentiation Evidence for 2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4) vs. Closest Analogs


Lipophilicity (XLogP3-AA) of 2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide vs. 4-Fluoro Positional Isomer

The 2-fluoro positional isomer (target compound) exhibits a computed XLogP3-AA value of 2.2 [1], compared to a predicted XLogP3-AA of approximately 2.4 for the 4-fluoro regioisomer 4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide [2]. The lower lipophilicity of the 2-fluoro substitution arises from an intramolecular dipole-dipole interaction between the fluorine and the sulfonamide NH, which reduces the effective hydrophobicity relative to the para-substituted analog. This difference can influence membrane permeability and non-specific protein binding profiles.

Lipophilicity (XLogP3-AA)
Data to verify
Target XLogP3-AA = 2.2
4-Fluoro isomer ≈ 2.4
Δ ≈ -0.2 (less lipophilic)
Supports membrane permeability differentiation
In silico prediction; experimental validation recommended
lipophilicity physicochemical property benzenesulfonamide analog

Hydrogen Bond Acceptor Count and Solubility Potential of 2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide vs. Non-Fluorinated Parent

The target compound possesses 7 hydrogen bond acceptors (HBAs) and 1 hydrogen bond donor (HBD) [1], whereas the non-fluorinated analog N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has 6 HBAs and 1 HBD [2]. The additional fluorine atom on the 2-position of the benzenesulfonamide ring contributes one extra HBA, which correlates with enhanced aqueous solubility and altered crystal packing energy.

Hydrogen Bond Acceptors
Data to verify
7 HBA vs. 6 HBA for non-fluorinated analog
May influence solubility and co-crystal formation
Predicted by Cactvs; experimental solubility data unavailable
hydrogen bond solubility fluorine effect

Rotatable Bond Count and Conformational Flexibility vs. Naphthalene-Containing Analog

The target compound contains 5 rotatable bonds [1], placing it in a moderately flexible range. In contrast, the naphthalene analog N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is expected to have only 4 rotatable bonds due to the fused bicyclic naphthalene system [2]. The target compound's greater rotational freedom may allow better conformational adaptation to protein binding pockets, though at the cost of a higher entropic penalty upon binding.

Rotatable Bond Count
Class-level
5 rotatable bonds vs. ~4 in naphthalene analog
Higher conformational flexibility may aid binding adaptation
Class-level inference from structural data
conformational flexibility rotatable bonds molecular rigidity

Molecular Topological Polar Surface Area (TPSA) and Permeability Potential vs. Trifluoromethyl Analog

The computed TPSA of 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is approximately 84.9 Ų, compared to 84.9 Ų for the 3-trifluoromethyl analog N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, since both share the same sulfonamide and tetrazole core [2]. However, the trifluoromethyl group increases molecular weight (397.4 vs. 347.4 g/mol) and lipophilicity (XLogP3-AA ~3.0 vs. 2.2), which may affect different pharmacokinetic properties despite identical TPSA. The target compound's lower molecular weight and lipophilicity make it more compliant with Lipinski's Rule of Five.

MW & Lipophilicity
Data to verify
MW 347.4 vs. 397.4 g/mol; XLogP3-AA 2.2 vs. ~3.0
More favorable Rule-of-Five compliance
In silico data; assess experimental ADME
TPSA permeability drug-likeness

Exact Mass and Detection Sensitivity in Mass Spectrometry vs. Chloro Analog

The target compound has an exact monoisotopic mass of 347.08522404 Da [1]. In comparison, the 2-chloro analog 2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has an exact mass of approximately 363.055 Da, exhibiting a characteristic chlorine isotopic pattern (M:M+2 ≈ 3:1) [2]. The fluorine-containing target compound provides a simpler isotopic distribution, facilitating cleaner mass spectrometry (MS) detection and quantification in complex biological matrices.

Mass Spectrometry Signal
Analytical context
Exact Mass 347.0852 Da
Single isotopic peak (no Cl pattern)
Simplifies LC-MS/MS detection and quantification
Compared to chloro analog with M:M+2 pattern
mass spectrometry isotopic pattern analytical detection

Intramolecular F···HN Sulfonamide Interaction in 2-Fluoro Substitution: Unique Conformational Restriction vs. 3-Fluoro Isomer

Density functional theory (DFT) calculations on analogous 2-fluorobenzenesulfonamides indicate a weak intramolecular F···HN interaction (2.1–2.3 Å distance, ~2–5 kcal/mol stabilization energy) that pre-organizes the sulfonamide conformation [1]. The 3-fluoro and 4-fluoro isomers lack this geometric proximity. For the target compound, this interaction can reduce the entropic penalty upon target binding by limiting rotational freedom around the S–N bond. Computational models of 2-fluorobenzenesulfonamide predict a dihedral angle of ~60° between the sulfonamide group and the aromatic ring, compared to ~90° for the unsubstituted analog [1].

Conformational Pre‑organization
Class-level
Predicted F···HN distance ~2.2 Å; S–N dihedral ~60°
May reduce entropic penalty upon binding
DFT calculations on model compounds; extrapolation to target
intramolecular interaction fluorine conformational control

Optimal Research and Industrial Application Scenarios for 2-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4)


Medicinal Chemistry Lead Optimization for Anti-Infective Targets

The 2-fluoro substitution pattern offers a differentiated lipophilicity profile (XLogP3-AA = 2.2) compared to the 4-fluoro isomer (XLogP3-AA ≈ 2.4) [2], making this compound a suitable scaffold for optimizing bacterial cell wall permeability in anti-tuberculosis or anti-mycobacterial programs, where benzenesulfonamide-tetrazole hybrids have shown promise [7]. The intrinsic conformational pre-organization from the intramolecular F···HN interaction may enhance target binding affinity [6].

Bioanalytical Method Development and QC Reference Standard

The compound's exact mass (347.0852 Da) and the absence of a chlorine isotopic pattern provide a cleaner LC-MS/MS signal compared to the 2-chloro analog (>15 Da mass difference, no M:M+2 splitting) [5]. This makes it advantageous as an internal standard or reference compound in quantitative bioanalytical assays, where minimized isotopic interference is critical for achieving lower limits of detection.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 347.4 g/mol, 5 rotatable bonds, and a balanced XLogP3-AA of 2.2 [1], this compound satisfies Rule of Three criteria for fragment libraries. Compared to the more lipophilic trifluoromethyl analog (XLogP3-AA ~3.0, MW = 397.4 g/mol) [4], it occupies a more favorable physicochemical space for fragment growing and linking strategies.

Crystallography and Co-Crystal Engineering Studies

The 7 hydrogen bond acceptor sites and 1 hydrogen bond donor [1] provide a richer intermolecular interaction network compared to the non-fluorinated analog (6 HBAs) [3]. This enhanced H-bonding capacity may facilitate co-crystal formation with pharmaceutically relevant co-formers, such as carboxylic acids or amides, for solid-state property optimization.

Application
Selection Property
Validation Focus
Anti-infective medicinal chemistry research
2-Fluoro substitution and lipophilic profile
Membrane permeability and binding affinity endpoints
Bioanalytical method development
Simplified isotopic pattern (no chlorine)
LC-MS/MS assay sensitivity and LOD
Fragment-based drug discovery library
Physicochemical profile (MW, logP, rotatable bonds)
Rule-of-three compliance and fragment growing
Crystallography and co-crystal engineering
Hydrogen bond donor/acceptor count
Co-crystal formation and solid-state characterization
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